1-Naphthyl(methoxy)Propanedinitrile
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Overview
Description
1-Naphthyl(methoxy) Propanedinitrile is an organic compound with the molecular formula C15H10N2O. It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propanedinitrile group. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl(methoxy) Propanedinitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1-naphthol with methoxyacetonitrile in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 1-Naphthyl(methoxy) Propanedinitrile often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl(methoxy) Propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used
Scientific Research Applications
1-Naphthyl(methoxy) Propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Naphthyl(methoxy) Propanedinitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved often include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetonitrile: Similar structure but lacks the methoxy group.
2-Naphthyl(methoxy) Propanedinitrile: Similar structure but with the methoxy group in a different position.
1-Naphthyl(methoxy) Acetonitrile: Similar structure but with a shorter carbon chain
Uniqueness
1-Naphthyl(methoxy) Propanedinitrile is unique due to the presence of both a methoxy group and a propanedinitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethoxy)propanedinitrile |
InChI |
InChI=1S/C14H10N2O/c15-8-13(9-16)17-10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,10H2 |
InChI Key |
DNZHTXMVRROGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(C#N)C#N |
Origin of Product |
United States |
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